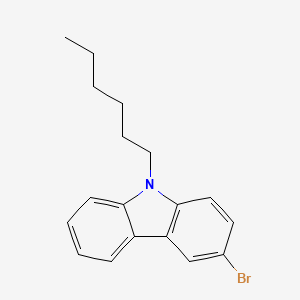

3-Bromo-9-hexyl-9H-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in Organic Electronics and Photonics Research

The carbazole scaffold is a robust building block for functional organic materials due to its inherent characteristics. It is an electron-rich aromatic heterocyclic compound, which translates to excellent hole-transporting capabilities. mdpi.comacs.orgresearchgate.net This property is fundamental to the operation of many organic electronic devices. Furthermore, carbazole derivatives are noted for their high thermal and morphological stability, ensuring the longevity and reliability of devices incorporating them. mdpi.combohrium.com Their high photoluminescence quantum yield also makes them efficient light emitters, a crucial factor for applications in organic light-emitting diodes (OLEDs). mdpi.com The rigid and planar structure of the carbazole core facilitates strong intermolecular interactions, which can lead to high charge carrier mobilities. researchgate.net These attributes have led to their extensive use as host materials in phosphorescent OLEDs, hole-transporting layers in perovskite solar cells, and as sensitizers in dye-sensitized solar cells. mdpi.comacs.orgmdpi.com

Role of Functionalization in Tuning Electronic and Optical Properties of Carbazole Systems

The true versatility of the carbazole scaffold lies in the ability to precisely tune its electronic and optical properties through chemical functionalization. bohrium.commdpi.com By attaching different chemical groups at various positions on the carbazole ring, researchers can systematically alter the molecule's characteristics to suit specific applications.

Functionalization at the N-9 position, for instance, is commonly used to enhance solubility in organic solvents, which is critical for solution-based processing of thin films for electronic devices. The introduction of an alkyl chain, such as the hexyl group in 3-Bromo-9-hexyl-9H-carbazole, improves its processability without significantly altering the electronic properties of the carbazole core.

Substitution on the carbazole ring itself, particularly at the C-3 and C-6 positions, directly influences the electronic energy levels (HOMO and LUMO) and the energy bandgap of the material. bohrium.com This allows for the fine-tuning of the emission color in OLEDs and the optimization of energy level alignment for efficient charge transfer in solar cells. The introduction of a bromine atom, as in the titular compound, serves a dual purpose. It modifies the electronic properties and, more importantly, provides a reactive site for further chemical transformations.

Research Trajectories for Brominated Carbazole Derivatives

Brominated carbazole derivatives, such as this compound, are pivotal intermediates in the synthesis of more complex and highly functional organic materials. bohrium.com The presence of the bromine atom allows for a variety of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. numberanalytics.commdpi.com These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast library of carbazole-based compounds with tailored properties.

For example, the bromine atom on this compound can be readily replaced with various aromatic or electron-donating/accepting moieties. This strategy is widely employed to create materials with enhanced charge transport properties, tunable emission wavelengths, and improved device performance. Research is actively exploring the use of these brominated precursors to develop novel emitters for blue OLEDs, efficient host materials for thermally activated delayed fluorescence (TADF) emitters, and advanced hole-transporting materials for next-generation solar cells. bohrium.comacs.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₈H₂₀BrN |

| Molecular Weight | 330.27 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 47-51 °C |

| CAS Number | 156972-74-6 |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9-hexylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-13-14(19)10-11-18(16)20/h5-6,8-11,13H,2-4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUCKXZMLJFXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40778751 | |

| Record name | 3-Bromo-9-hexyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40778751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156972-74-6 | |

| Record name | 3-Bromo-9-hexyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40778751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9-hexyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 9 Hexyl 9h Carbazole and Its Precursors

Strategies for N-Alkylation of Carbazole (B46965)

The initial step in synthesizing the target compound is the introduction of a hexyl group at the 9-position (the nitrogen atom) of the carbazole ring system. This N-alkylation reaction is crucial for modulating the solubility and electronic properties of the final molecule.

The most common approach for the N-alkylation of carbazole involves its reaction with an appropriate alkyl halide. For the synthesis of 9-Hexyl-9H-carbazole, carbazole is typically reacted with a 6-carbon alkyl halide, such as 1-bromohexane or 1-iodohexane. The reaction is generally performed in the presence of a base in a suitable solvent. The base deprotonates the nitrogen of the carbazole, forming a nucleophilic carbazolide anion that then attacks the electrophilic alkyl halide in a nucleophilic substitution reaction.

Various bases and solvent systems can be employed. For instance, reacting carbazole with 1,6-dibromohexane can be achieved using a mixed solvent system of toluene and aqueous sodium hydroxide with a phase-transfer catalyst like tetrabutyl ammonium bromide iucr.org. Another effective system involves the use of sodium hydride (NaH) as a base in an aprotic polar solvent like dimethylformamide (DMF) nih.govbeilstein-journals.org. Microwave irradiation has also been explored as a method to accelerate the N-alkylation of azaheterocycles like carbazole, often leading to remarkably fast reaction times and high yields in "dry media" conditions with bases like potassium carbonate researchgate.net.

| Reactants | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Carbazole, 1,6-Dibromohexane | NaOH, Tetrabutyl ammonium bromide | Toluene/Water | Reflux | 9-(6-Bromohexyl)-carbazole | - | iucr.org |

| Carbazole, Alkyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | - | N-1 Alkylindazole | >99% | beilstein-journals.org |

| Carbazole, Alkyl Halide | Potassium Carbonate (K2CO3) | "Dry Media" | Microwave Irradiation | N-Alkylcarbazole | High | researchgate.net |

Regioselective Bromination Techniques

Following the successful N-alkylation, the next critical step is the selective introduction of a single bromine atom onto the carbazole core. For many applications in materials science, substitution at the 3-position is desired due to its influence on the electronic structure and charge-transporting properties of the molecule. The electron-rich nature of the carbazole ring makes it susceptible to electrophilic aromatic substitution, with the 3, 6, 1, and 8 positions being the most reactive rsc.orgrsc.org.

Achieving mono-bromination at the 3-position requires careful control of reaction conditions to prevent the formation of di- or poly-brominated products, such as 3,6-dibromocarbazole. The directing effect of the nitrogen atom and the alkyl group favors electrophilic attack at the 3- and 6-positions. By using a stoichiometric amount of the brominating agent, it is possible to selectively introduce a single bromine atom. The reaction's selectivity is high due to the activated nature of these positions youtube.com.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds due to its mild nature and ease of handling compared to liquid bromine wikipedia.orgmissouri.edu. The choice of solvent plays a significant role in the outcome of the reaction. For the bromination of carbazoles, solvents such as dimethylformamide (DMF), dichloromethane (CH₂Cl₂), and tetrahydrofuran (THF) are commonly employed chemicalbook.comossila.com.

For example, 3-Bromo-9H-carbazole can be prepared by reacting 9H-carbazole with NBS in THF at room temperature ossila.com. Similarly, the bromination of N-substituted carbazoles has been successfully carried out using NBS in dichloromethane at low temperatures, followed by stirring at room temperature overnight . The use of DMF as a solvent for bromination with NBS often results in high para-selectivity for electron-rich aromatic compounds missouri.edu. The addition of silica gel to the NBS/CH₂Cl₂ system can also facilitate mono-, di-, or polybromination at ambient temperatures in high yields cardiff.ac.ukresearchgate.net.

| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

| Carbazole | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0°C to Room Temp, 24h | 3-Bromocarbazole | 47% | chemicalbook.com |

| 9-Methyl-9H-carbazole | N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | 0°C to Room Temp, overnight | 3-Bromo-9-methyl-9H-carbazole | 59% | |

| 9H-Carbazole | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | Room Temperature | 3-Bromo-9H-carbazole | - | ossila.com |

| N-Ethylcarbazole | NBS / Silica Gel | Dichloromethane (CH₂Cl₂) | Ambient Temperature | Mono-, di-, or poly-brominated products | High | cardiff.ac.uk |

In line with the principles of green chemistry, alternative bromination methods that avoid hazardous reagents like molecular bromine have been developed. Oxidative bromination serves as a powerful and environmentally friendlier strategy researchgate.net. These methods typically use a simple bromide salt (e.g., HBr, KBr, or NH₄Br) in combination with an oxidant.

One such system employs dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) for the efficient bromination of carbazole, affording high yields under mild conditions semanticscholar.org. Another approach utilizes potassium bromide (KBr) with Oxone® as the oxidant, which also provides a fast and efficient method for brominating aromatic compounds semanticscholar.org. These advanced methods offer high flexibility, utilize abundant bromide sources, and represent a more sustainable route to bromoarenes researchgate.net.

Optimization of Reaction Conditions and Yields in Synthesis

For the bromination step, controlling the stoichiometry of NBS is crucial for achieving selective mono-bromination. Adding the NBS portion-wise at a low temperature (e.g., in an ice-water bath) can help manage the exothermic nature of the reaction and improve selectivity . The reaction time and temperature are also key parameters. Reactions are often initiated at 0°C and then allowed to warm to room temperature to proceed to completion over several hours chemicalbook.com. Purification of the crude product, typically by column chromatography or recrystallization, is essential to isolate the desired 3-bromo isomer with high purity chemicalbook.com.

Advanced Synthetic Transformations of 3 Bromo 9 Hexyl 9h Carbazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application to the functionalization of 3-Bromo-9-hexyl-9H-carbazole has led to the development of novel materials for organic electronics.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. mdpi.com This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. mdpi.com In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3 position, significantly modifying the electronic properties of the carbazole (B46965) core.

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an aryl or heteroaryl boronic acid or boronic ester in the presence of a palladium catalyst and a base. The hexyl group at the N9 position ensures solubility of the starting material and the resulting products in common organic solvents, facilitating homogeneous catalysis.

Detailed research has demonstrated the successful coupling of carbazole-based boronic acids with brominated heterocycles to create donor-π-acceptor-π-donor (D-π-A-π-D) type structures. For instance, (9-hexyl-9H-carbazol-3-yl)boronic acid has been coupled with 4,7-bis(5-bromothiophen-2-yl)- wikipedia.orgnih.govnih.govthiadiazolo[3,4-d]pyridazine. mdpi.com This reaction highlights the utility of the Suzuki-Miyaura coupling in synthesizing complex conjugated molecules for applications in organic photovoltaics and near-infrared (NIR) emitting organic light-emitting diodes (OLEDs). mdpi.com The conditions for such a transformation are detailed in the table below.

Interactive Data Table: Suzuki-Miyaura Coupling for Heteroaryl Functionalization

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4,7-bis(5-bromothiophen-2-yl)- wikipedia.orgnih.govnih.govthiadiazolo[3,4-d]pyridazine | (9-hexyl-9H-carbazol-3-yl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Toluene | Reflux | High | mdpi.com |

Stille Cross-Coupling Reactions for Heterocyclic Units

The Stille cross-coupling reaction provides an alternative and complementary method to the Suzuki-Miyaura coupling for the formation of C-C bonds. This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. The Stille reaction is known for its tolerance of a wide variety of functional groups and for its utility in the synthesis of conjugated polymers. mdpi.com

For this compound, Stille coupling can be employed to introduce various heterocyclic units at the C3 position. This is particularly useful for synthesizing materials for organic electronics, where the electronic properties can be fine-tuned by the choice of the coupled heterocycle. The reaction of this compound with an organotin reagent, such as a stannylated thiophene (B33073) or other electron-rich or electron-deficient heterocycles, in the presence of a palladium catalyst, leads to the desired 3-heteroaryl-9-hexyl-9H-carbazole.

Interactive Data Table: Stille Cross-Coupling for Heterocyclic Functionalization

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| This compound | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 110 | Not Specified | General Reaction |

Buchwald–Hartwig Amination Strategies

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.govnih.gov This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines. nih.gov The amination of this compound allows for the introduction of a variety of primary and secondary amines at the C3 position, leading to the formation of hole-transporting materials and fluorescent emitters for OLEDs. nih.govnih.gov

The reaction involves the coupling of this compound with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and often requires careful optimization depending on the steric and electronic properties of the amine coupling partner. The development of bulky and electron-rich phosphine ligands has significantly expanded the scope of this reaction. wikipedia.org

Interactive Data Table: Buchwald–Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | Not Specified | High | nih.gov |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | Not Specified | High | nih.gov |

Formation of Polymeric Structures via Coupling

The functionalization of this compound is not limited to the synthesis of small molecules. Palladium-catalyzed coupling reactions, particularly Suzuki-Miyaura and Stille polycondensations, are powerful tools for the synthesis of conjugated polymers based on the carbazole repeating unit. These polymers are of great interest for applications in organic solar cells, OLEDs, and organic field-effect transistors (OFETs) due to their excellent charge-transporting and light-emitting properties.

For instance, the Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) of a monomer derived from 3,6-dibromo-9-alkyl-carbazole has been shown to produce well-defined poly(N-alkyl-3,6-carbazole)s. nih.govresearchgate.net In a typical procedure, a bifunctional monomer containing both a bromo and a boronic ester functionality undergoes polymerization in the presence of a palladium catalyst. nih.govnih.gov The hexyl group on the carbazole nitrogen ensures solubility of the resulting polymer.

Interactive Data Table: Suzuki-Miyaura Catalyst-Transfer Polycondensation of Carbazole Monomers

| Monomer | Initiator | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Potassium 3-(6-bromo-9-(2-octyldodecyl)-9H-carbazol-2-yl)triolborate | 4-Iodobenzyl alcohol | Pd₂(dba)₃·CHCl₃ | t-Bu₃P | K₃PO₄ | THF/H₂O | 30 | nih.govnih.gov |

Other Metal-Mediated Coupling Reactions

While palladium catalysis is dominant, other metal-mediated reactions also offer valuable pathways for the functionalization of this compound.

Ullmann Coupling Reactions for Carbazole Linkages

The Ullmann reaction is a classic copper-catalyzed method for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov The traditional Ullmann condensation involves the self-coupling of an aryl halide in the presence of copper powder at high temperatures to form a biaryl compound. organic-chemistry.org More modern protocols often utilize copper(I) salts as catalysts and can be performed under milder conditions.

In the context of this compound, the Ullmann coupling can be used to synthesize 3,3'-bis(9-hexyl-9H-carbazole), a dimeric structure with extended conjugation. This reaction typically requires heating this compound with copper or a copper(I) salt. The Ullmann reaction can also be employed for the formation of C-N bonds, providing an alternative to the Buchwald-Hartwig amination for the synthesis of N-arylcarbazoles, though it often requires harsher reaction conditions. nih.gov A palladium-catalyzed variant of the Ullmann cross-coupling has also been developed for the synthesis of carbazole natural products. researchgate.net

Interactive Data Table: Ullmann Coupling for Biaryl Synthesis

| Reactant | Catalyst | Solvent | Temperature (°C) | Product | Reference |

| Aryl Iodide | Copper | (excess) | Neat or high-boiling solvent | >200 | Biaryl |

| 2-Iodocyclohex-2-en-1-one and o-halonitrobenzene | Palladium catalyst | Not specified | Not specified | 2-Arylcyclohex-2-en-1-one | researchgate.net |

Diversification of Molecular Architectures via C-H Functionalization

While the bromine atom at the 3-position serves as a primary handle for traditional cross-coupling reactions, the inherent reactivity of the carbazole nucleus's C-H bonds offers further avenues for molecular diversification. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new substituents onto the carbazole core, obviating the need for pre-functionalization and thus enhancing synthetic efficiency.

The regioselectivity of C-H functionalization on the this compound scaffold is influenced by both the electronic properties of the carbazole ring system and the directing capabilities of potential catalysts. The carbazole nucleus is electron-rich, predisposing it to electrophilic substitution type C-H activation pathways. The positions most susceptible to functionalization are typically the C-1, C-6, and C-8, due to their electronic activation by the nitrogen atom. However, the presence of the bromine atom at C-3 may exert a deactivating effect on the adjacent C-2 and C-4 positions through its inductive electron-withdrawing nature, while its steric bulk could also influence the approach of catalytic species.

Recent advancements in palladium and rhodium catalysis have enabled the direct arylation, alkylation, and alkenylation of carbazole derivatives. For instance, palladium-catalyzed direct arylation reactions, often in the presence of a phosphine ligand and a base, can forge new carbon-carbon bonds at various positions on the carbazole ring. Similarly, rhodium(III)-catalyzed C-H activation has proven effective for the annulation of indoles to form carbazoles, a methodology that highlights the reactivity of these C-H bonds. While specific studies on the C-H functionalization of this compound are not extensively detailed in the literature, the established reactivity of the carbazole core suggests that positions C-1, C-6, and C-8 would be primary targets for such transformations.

A particularly strategic approach to C-H functionalization is iridium-catalyzed C-H borylation. This reaction introduces a boronic ester group onto the carbazole skeleton, which can then participate in a wide array of subsequent cross-coupling reactions, effectively serving as a secondary handle for diversification. The regioselectivity of this borylation is often governed by steric factors, favoring the least hindered C-H bonds.

The bromine atom at the 3-position of this compound is a key functional group that enables a plethora of post-synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecules with tailored electronic and photophysical properties for applications in organic electronics.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester. This approach is widely used to introduce various aryl and heteroaryl substituents at the 3-position of the carbazole core. The typical reaction conditions involve a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield (%) |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | High |

| This compound | Heteroarylboronic ester | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | High |

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position. This is particularly useful for synthesizing hole-transporting materials and other nitrogen-containing functional molecules. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield (%) |

| This compound | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | High |

| This compound | Carbazole | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | High |

Sonogashira Coupling: This cross-coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org It is an excellent method for introducing alkynyl moieties, which can extend the π-conjugation of the molecule or serve as a precursor for further transformations.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High |

Heck Reaction: The Heck reaction enables the formation of a C-C bond between the aryl bromide and an alkene. This reaction is useful for introducing vinyl groups at the 3-position, which can then be used in polymerization reactions or other transformations.

Stille Coupling: This reaction couples the aryl bromide with an organotin compound. The Stille coupling is known for its tolerance to a wide variety of functional groups.

These post-functionalization strategies at the bromine site provide a rich toolbox for the synthetic chemist to design and create a vast array of novel carbazole-based materials with precisely controlled structures and functions.

McMurry Reaction for Ethene Bridged Derivatives

The McMurry reaction is a powerful reductive coupling method for aldehydes and ketones to form alkenes, and it has been effectively employed in the synthesis of ethene-bridged carbazole derivatives. This reaction provides a direct route to symmetrically coupled, π-conjugated dimers, which are of significant interest for their electronic and optical properties.

The key precursor for the McMurry reaction in this context is a carbazole-3-carbaldehyde derivative. Specifically, for the synthesis of an ethene-bridged dimer of this compound, the corresponding 6-bromo-9-hexyl-9H-carbazole-3-carbaldehyde would be required. The synthesis of a closely related compound, 9-hexyl-9H-carbazole-3-carbaldehyde, has been achieved through a Vilsmeier-Haack reaction on 9-hexyl-9H-carbazole using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). A similar strategy can be envisioned for the brominated analogue.

The McMurry coupling of the carbazole-3-carbaldehyde is typically carried out using a low-valent titanium reagent, which is generated in situ from the reduction of titanium tetrachloride (TiCl₄) with a reducing agent such as zinc dust. The reaction proceeds through the formation of a pinacol (B44631) intermediate, which is then deoxygenated to yield the ethene-bridged product.

The synthesis and crystal structure of (E)-1,2-bis-(6-bromo-9-hexyl-9H-carbazol-3-yl)ethene have been reported, confirming the viability of this synthetic approach. nih.gov The "E" configuration of the central double bond is typically favored in the McMurry reaction of aromatic aldehydes.

Below is a representative table outlining the synthesis of an ethene-bridged carbazole dimer via the McMurry reaction, based on the synthesis of the non-brominated analogue.

| Starting Material | Reagents | Solvent | Temperature | Product | Yield (%) |

| 9-hexyl-9H-carbazole-3-carbaldehyde | TiCl₄, Zn | THF | Reflux | (E)-1,2-bis(9-hexyl-9H-carbazol-3-yl)ethene | Moderate to High |

This methodology allows for the creation of highly conjugated systems where two carbazole units are electronically coupled through an ethene bridge. The presence of the bromine atoms in the resulting dimer, (E)-1,2-bis-(6-bromo-9-hexyl-9H-carbazol-3-yl)ethene, offers further opportunities for post-functionalization, enabling the synthesis of even more complex and extended molecular architectures.

Computational and Theoretical Investigations of 3 Bromo 9 Hexyl 9h Carbazole and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their behavior and properties. For organic semiconductor materials, DFT is instrumental in determining key parameters that govern device performance.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO are the frontier molecular orbitals that play a critical role in the electronic processes of organic materials. The HOMO level is associated with the ability of a molecule to donate an electron (p-type conductivity), while the LUMO level relates to its ability to accept an electron (n-type conductivity). The energy difference between these orbitals is a key factor in determining the material's charge transport properties and its suitability for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

No published data is available for the HOMO and LUMO energy levels of 3-Bromo-9-hexyl-9H-carbazole.

Investigation of Band Gap Energies

The band gap is the energy difference between the HOMO and LUMO levels. It is a fundamental property of a semiconductor that dictates its optical and electronic characteristics. A material's band gap determines the energy of photons it can absorb or emit, making it a critical parameter for applications in light-emitting and light-absorbing devices.

Specific band gap energy values for this compound derived from DFT calculations have not been reported in the literature.

Prediction of Optoelectronic Characteristics

There are no specific predictions of the optoelectronic characteristics of this compound based on DFT studies in the available literature.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

TDDFT is a computational method used to study the behavior of molecules in their excited states. It is particularly useful for predicting how a molecule will interact with light, which is essential for designing materials for applications such as solar cells and photodetectors.

Electronic Excitations and Absorption Spectra Prediction

TDDFT calculations can predict the electronic transitions that occur when a molecule absorbs light, providing a theoretical absorption spectrum. This information is vital for understanding a material's color and its efficiency in absorbing light at different wavelengths.

No TDDFT-predicted electronic excitation or absorption spectra for this compound have been found in published research.

Light-Harvesting Efficiencies and Radiative Lifetimes

For applications in photovoltaics, the light-harvesting efficiency (LHE) is a key parameter that can be estimated using TDDFT. It describes how effectively a molecule can absorb photons at a given wavelength. Additionally, the radiative lifetime, which is the average time a molecule spends in an excited state before emitting a photon, can also be calculated to understand its emissive properties.

Data on the light-harvesting efficiencies and radiative lifetimes of this compound from TDDFT calculations are not available in the scientific literature.

Molecular Dynamics and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are pivotal in determining its macroscopic properties, including its packing in the solid state and its charge transport characteristics. For organic semiconductors, molecular planarity and conformational stability are particularly crucial.

Computational studies, often corroborated by X-ray crystallography of analogous compounds, have established that the carbazole (B46965) ring system is fundamentally planar. This planarity arises from the sp² hybridization of the carbon and nitrogen atoms within the fused ring structure. For derivatives such as 3-bromo-9-(4-fluorobenzyl)-9H-carbazole and 3-bromo-9-(4-chlorobenzyl)-9H-carbazole, the carbazole unit maintains its planarity with minimal deviation. nih.govnih.gov In the case of this compound, it is computationally predicted that this core planarity is preserved.

The hexyl group attached to the nitrogen atom, however, introduces conformational flexibility. This alkyl chain is not constrained to a single conformation and can adopt various orientations relative to the carbazole plane. Molecular dynamics simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformations. In the absence of specific steric constraints, the hexyl chain is likely to adopt an extended, zig-zag conformation to minimize steric hindrance. The flexibility of the hexyl chain can influence the solubility of the molecule and affect the intermolecular interactions in the solid state, which in turn impacts charge carrier mobility.

The interplay between the rigid, planar carbazole core and the flexible hexyl chain is a key determinant of the material's properties. While the planar core is essential for efficient π-π stacking and charge transport, the flexible alkyl chain can modulate the intermolecular spacing and solubility.

| Feature | Description | Significance |

| Carbazole Core | Computationally predicted to be essentially planar. | Facilitates efficient π-orbital overlap and charge transport. |

| Hexyl Chain | Flexible with multiple possible conformations. | Influences solubility and solid-state packing. |

| Overall Conformation | A rigid aromatic core with a flexible aliphatic substituent. | Balances electronic performance with processability. |

Computational Design and Predictive Modeling for Materials Development

Computational chemistry is a powerful tool for the rational design of new materials. By predicting the properties of molecules before they are synthesized, researchers can prioritize synthetic efforts on the most promising candidates.

This compound serves as a crucial building block in the synthesis of more complex organic molecules designed for charge transport applications. Its utility stems from the presence of the bromine atom at the 3-position, which can be readily functionalized through cross-coupling reactions, such as the Suzuki or Stille reactions. This allows for the facile introduction of other aromatic or electron-accepting moieties to create donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) structures.

Computational design plays a significant role in this process. For instance, in the development of new sensitizers for dye-sensitized solar cells (DSSCs), this compound can be used as the precursor for the donor component. Theoretical calculations can be used to predict how the addition of different π-bridge and acceptor units to the 3-position of the carbazole will affect the electronic properties of the final molecule, such as its absorption spectrum and energy levels.

The redox properties of a molecule, specifically its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are fundamental to its performance in electronic devices. These properties determine the ease with which a material can be oxidized or reduced and are critical for efficient charge injection and transport.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and redox properties of organic molecules. For this compound, DFT calculations can provide estimates of its HOMO and LUMO energies. The substituents on the carbazole core have a predictable effect on these energy levels.

9-Hexyl Group: As an electron-donating alkyl group, the hexyl substituent is expected to raise the energy of the HOMO. This generally leads to a lower oxidation potential, making the molecule easier to oxidize.

3-Bromo Group: The bromine atom is an electron-withdrawing group due to its electronegativity. This is expected to lower the energies of both the HOMO and LUMO levels. A lower HOMO energy implies a higher oxidation potential (more difficult to oxidize), while a lower LUMO energy suggests a lower reduction potential (easier to reduce).

The combination of these two substituents results in a modulation of the electronic properties of the parent carbazole molecule. Computational models can quantify these effects and predict the resulting redox potentials. While specific DFT calculations for this compound are not widely published, the general trends observed in substituted carbazoles provide a strong basis for these predictions.

| Substituent | Electronic Effect | Predicted Impact on HOMO | Predicted Impact on LUMO | Predicted Impact on Redox Potential |

| 9-Hexyl | Electron-donating | Raises energy level | Minor effect | Lower oxidation potential |

| 3-Bromo | Electron-withdrawing | Lowers energy level | Lowers energy level | Higher oxidation potential, Lower reduction potential |

These computational predictions are invaluable for the design of new materials. For example, by tuning the substituents on the carbazole core, chemists can design molecules with specific HOMO and LUMO levels to match the energy levels of other materials in a device, thereby optimizing device performance.

Applications in Organic Electronic and Optoelectronic Devices: Research Perspectives

Hole Transport Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells have rapidly advanced to the forefront of photovoltaic research, with power conversion efficiencies rivaling those of conventional silicon-based solar cells. A crucial component of a high-performance PSC is the hole transport layer, which selectively extracts and transports positive charge carriers (holes) from the perovskite absorber layer to the electrode while blocking electrons. Carbazole-based derivatives have been extensively investigated as hole transport materials (HTMs) due to their inherent advantages.

Design Principles for Efficient HTMs

The design of efficient HTMs based on carbazole (B46965) derivatives revolves around several key principles aimed at optimizing device performance and stability. These principles include:

Energy Level Alignment: The highest occupied molecular orbital (HOMO) energy level of the HTM must be well-aligned with the valence band maximum of the perovskite absorber to ensure efficient hole extraction. A minimal energy barrier facilitates the transfer of holes, reducing energy loss and improving the open-circuit voltage (Voc) of the solar cell.

High Hole Mobility: A high hole mobility is essential for the efficient transport of charge carriers through the HTM layer to the electrode, minimizing charge recombination and enhancing the short-circuit current density (Jsc) and fill factor (FF).

Good Film-Forming Properties and Solubility: The HTM should be readily soluble in common organic solvents to allow for solution-based processing techniques like spin-coating, which are cost-effective and scalable. Furthermore, it should form a uniform, pinhole-free thin film to ensure complete coverage of the perovskite layer and prevent short-circuiting.

Thermal and Morphological Stability: High thermal stability, characterized by a high glass transition temperature (Tg) and decomposition temperature (Td), is crucial for the long-term operational stability of the PSC, especially under real-world operating conditions where temperatures can fluctuate. A stable amorphous morphology prevents crystallization of the HTM layer, which could lead to device degradation.

Hydrophobicity: The HTM layer should ideally be hydrophobic to protect the moisture-sensitive perovskite layer from degradation upon exposure to ambient humidity, thereby enhancing the long-term stability of the device.

The molecular structure of 3-Bromo-9-hexyl-9H-carbazole provides a foundation for incorporating these design principles. The carbazole core offers a robust and electronically active framework. The bromine atom at the 3-position serves as a reactive site for further functionalization, allowing for the attachment of other charge-transporting moieties to enhance hole mobility and tune energy levels. The hexyl chain at the 9-position improves solubility and influences the material's morphology and film-forming properties.

Impact of Substitution on Hole Mobility and Stability

The strategic substitution of the carbazole core plays a pivotal role in modulating the hole mobility and stability of the resulting HTMs.

The bromo substituent at the 3-position has a dual function. Firstly, it acts as a versatile synthetic handle for introducing various functional groups through cross-coupling reactions. This allows for the creation of more complex molecular architectures with extended π-conjugation, which can lead to higher hole mobilities. For instance, attaching electron-donating triphenylamine units can raise the HOMO level for better energy alignment with the perovskite and improve charge transport. Secondly, halogen substitution can influence the electronic properties and intermolecular interactions of the material. While heavy atoms like bromine can sometimes quench fluorescence, in the context of HTMs, their impact on charge transport and stability is more critical.

The hexyl substituent at the 9-position primarily enhances the solubility of the carbazole derivative in organic solvents, which is a crucial prerequisite for solution-based fabrication of thin films. Long alkyl chains can also influence the morphology of the HTM layer, promoting the formation of an amorphous state and preventing crystallization, which is beneficial for device stability. Furthermore, the presence of alkyl chains can increase the hydrophobicity of the HTM layer, providing a barrier against moisture ingress and protecting the underlying perovskite layer. Research on various N-alkylated carbazole derivatives has shown that increasing the length of the alkyl chain can improve the stability of perovskite solar cells in ambient conditions.

| HTM Derivative Based on | Hole Mobility (cm²/Vs) | PSC Efficiency (%) | Refractive Index | Notes |

| Carbazole-Thiophene | 2.1 x 10⁻⁴ | 18.2 | 1.65 | Good planarity and extended conjugation enhance hole mobility. |

| Spiro-OMeTAD (Reference) | 2.0 x 10⁻⁴ | 20.1 | 1.70 | Standard, high-performance but relatively expensive HTM. |

| Carbazole-Diphenylamine | 1.5 x 10⁻⁴ | 19.5 | 1.68 | Triphenylamine moieties improve hole extraction and transport. |

| Carbazole-Fluorine | 3.5 x 10⁻⁴ | 17.8 | 1.62 | Fluorination can enhance mobility and stability. |

This table presents representative data for different classes of carbazole-based HTMs to illustrate the impact of various functionalizations on material properties and device performance. The values are indicative and can vary based on specific molecular design and device architecture.

Emitter and Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the realm of display and lighting technologies, OLEDs have emerged as a leading technology due to their superior contrast, vibrant colors, and flexible form factors. The performance of an OLED is intrinsically linked to the properties of the organic materials used in its emissive layer (EML). Carbazole derivatives, including this compound, are extensively utilized as both emitter and host materials in the EML.

Development of Phosphorescent and TADF OLEDs

To achieve high internal quantum efficiencies (IQEs) in OLEDs, it is necessary to harvest both singlet (25%) and triplet (75%) excitons generated upon charge recombination. Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs are two prominent technologies that enable the harvesting of triplet excitons.

In PhOLEDs , a phosphorescent emitter (guest) is dispersed in a host material. The host material should possess a high triplet energy level to effectively confine the triplet excitons on the guest molecules, preventing energy loss through non-radiative pathways. Carbazole derivatives are excellent candidates for host materials in PhOLEDs due to their inherently high triplet energies.

TADF materials, on the other hand, can harvest triplet excitons through a process called reverse intersystem crossing (RISC), where triplet excitons are up-converted to singlet excitons, which then radiatively decay to produce light. This process is facilitated by a small energy gap between the lowest singlet and triplet excited states (ΔEST). Carbazole derivatives are often used as the electron-donating component in donor-acceptor type TADF molecules.

The this compound scaffold is a valuable starting point for designing both host and emitter materials for these advanced OLEDs. The bromine atom allows for the introduction of electron-withdrawing or electron-donating groups to tune the material's electronic properties, including its triplet energy and ΔEST. The hexyl chain ensures good processability.

Role in Triplet Exciton (B1674681) Management

Effective management of triplet excitons is crucial for the efficiency and stability of OLEDs. Carbazole-based materials, derived from precursors like this compound, play a key role in this process, particularly when used as host materials in the emissive layer.

The primary role of a host material in a PhOLED is to provide a medium for the guest emitter and to facilitate charge transport and recombination. A critical requirement for a host material is to have a triplet energy level that is higher than that of the phosphorescent guest. This ensures that the triplet excitons generated on the host molecules can be efficiently transferred to the guest molecules and are confined there, preventing them from diffusing back to the host or to adjacent layers where they might be quenched non-radiatively. Carbazole derivatives generally possess high triplet energies, making them suitable hosts for a wide range of phosphorescent emitters, including blue, green, and red ones.

The substitution pattern on the carbazole ring can be used to fine-tune the triplet energy. For instance, attaching bulky groups can help to maintain a high triplet energy by disrupting intermolecular interactions that could lower it. The 3-bromo and 9-hexyl substitutions on the carbazole core provide a template for such molecular engineering.

| Carbazole Derivative Application | Triplet Energy (eV) | Device Efficiency (cd/A) | Emission Color |

| Host for Green PhOLED | 2.85 | 75.6 | Green |

| Host for Blue PhOLED | 2.95 | 45.2 | Blue |

| Green TADF Emitter | 2.70 (T1), 2.75 (S1) | 60.1 | Green |

| Blue Emitter | 3.10 | 10.5 | Blue |

This table provides representative performance data for OLEDs utilizing different types of carbazole derivatives as host or emitter materials. The specific molecular structure and device architecture significantly influence the final device performance.

Photovoltaic Applications Beyond Perovskite Solar Cells

The quest for efficient and stable solar energy conversion has driven significant research into organic photovoltaic technologies. Carbazole derivatives, owing to their excellent hole-transporting capabilities and thermal stability, are prominent candidates for use in these devices. nih.gov this compound is a key precursor for creating more complex molecular structures tailored for specific photovoltaic applications.

In Dye-Sensitized Solar Cells (DSSCs), the sensitizer (dye) is a critical component responsible for light absorption and subsequent electron injection into a semiconductor's conduction band. Carbazole-based dyes are widely employed as the electron donor (D) in Donor-π-Acceptor (D-π-A) sensitizers due to their strong electron-donating ability. nih.govresearchgate.net The this compound moiety serves as an excellent starting point for synthesizing such dyes. The bromine atom can be readily substituted through reactions like Suzuki or Heck coupling, allowing for the introduction of various π-bridges and acceptor/anchoring groups to construct the final D-π-A dye.

Research has demonstrated the successful incorporation of the 9-hexyl-9H-carbazole unit into sophisticated dye structures. For instance, new D-π-A-π-A architectured organic chromophores derived from a (Z)-3-(9-hexyl-9H-carbazol-3-yl)-2-(thiophen-2-yl) acrylonitrile scaffold have been synthesized and investigated for their performance in DSSCs. Similarly, triarylamine organic dyes incorporating a 9-hexyl-2-(hexyloxy)-9H-carbazole unit have been shown to offer several advantages, including a redshift in the absorption peak and an increased molar absorption coefficient, leading to improved power conversion efficiencies (PCEs). nih.gov The hexyl group is instrumental in these designs, not only for solubility but also for potentially mitigating charge recombination by forming an insulating molecular layer on the semiconductor surface.

Below is a table summarizing the performance of DSSCs employing dyes derived from 9-hexyl-carbazole precursors.

| Dye Structure Type | π-Bridge | Acceptor Group | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |

| D-π-A (Carbazole Donor) | Thiophene (B33073) | Cyanoacrylic Acid | 7.03 | 14.5 | 0.72 | 0.68 |

| D-π-A (Carbazole Donor) | Phenyl | Cyanoacrylic Acid | 2.12 | 5.21 | 0.65 | 0.63 |

| D-π-A (Carbazole Donor) | Alkyl Thiophene | Cyanoacrylic Acid | 1.83 | 4.89 | 0.61 | 0.61 |

This table is generated based on data for representative carbazole-based dyes and is for illustrative purposes.

In the realm of Organic Solar Cells (OSCs), particularly bulk heterojunction (BHJ) devices, carbazole-based polymers are frequently used as the electron donor material. nih.gov The synthesis of these polymers often relies on the polymerization of monomers containing reactive halogen sites. The dibromo-analogue of the subject compound, 3,6-Dibromo-9-hexyl-9H-carbazole, is an ideal monomer for this purpose. myskinrecipes.com Through polymerization reactions such as Suzuki or Kumada coupling, it can be combined with various electron-accepting co-monomers to create donor-acceptor (D-A) conjugated polymers. ossila.com

These polymers combine the hole-transporting properties of the carbazole unit with the electron-accepting nature of the co-monomer, resulting in materials with a desirable band gap and energy level alignment for efficient charge separation and transport. The hexyl side chain is crucial for ensuring the polymer's solubility, which is necessary for forming the active layer of the solar cell via solution-based techniques like spin-coating. Research on analogous structures, such as poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz), demonstrates the utility of such polymers as hole-transport layers in organic electronics. ossila.com The molecular weight and side-chain length of these polymers are critical parameters that influence their physical and photovoltaic properties.

The performance of OSCs based on carbazole-derived polymers is summarized in the table below.

This table presents representative data for OSCs using carbazole-based polymers to illustrate typical performance.

Single-Electron Photoreductants in Organic Synthesis

The strong electron-donating capabilities of the carbazole core upon photoexcitation make its derivatives attractive for use as single-electron photoreductants in organic synthesis. nsf.gov These compounds can act as potent photosensitizers, initiating chemical reactions by transferring an electron to a substrate while under illumination.

Carbazole derivatives have been successfully employed as photocatalysts in reactions such as the hydrodehalogenation of aryl halides and the arylation of heterocycles. nsf.gov In these processes, the photoexcited carbazole donates an electron to an aryl halide, generating a radical anion which then fragments to produce an aryl radical and a halide anion. This aryl radical can then be reduced to the dehalogenated product or engage in coupling reactions.

The design of the carbazole photocatalyst is crucial for its effectiveness. Substitutions at the 3 and 6 positions can prevent irreversible dimerization of the catalyst upon oxidation, while bulky groups on the nitrogen atom can sterically protect the radical intermediate. nsf.gov this compound serves as a foundational structure that can be further functionalized at the bromine position to tune its redox properties and absorption spectrum, potentially shifting it to longer, less energetic wavelengths of light (e.g., 365 nm LEDs). nsf.gov Studies on various carbazole derivatives have demonstrated their ability to reduce electron-deficient aryl bromides and chlorides and to participate in the arylation of molecules like N-methylpyrrole. nsf.gov

| Reaction Type | Substrate | Carbazole Catalyst | Product Yield (%) |

| Hydrodehalogenation | 4-Bromobenzonitrile | Aryl-substituted Carbazole | 95 |

| Hydrodehalogenation | 4-Chlorobenzonitrile | Aryl-substituted Carbazole | 88 |

| Arylation | N-methylpyrrole | Aryl-substituted Carbazole | 79 |

Data is based on research findings for various functionalized carbazole photoreductants and is for illustrative purposes. nsf.gov

A key factor in the efficacy of carbazole-based photoreductants is the stability of the carbazole radical cation that is formed after the single-electron transfer. The electron-rich, π-conjugated carbazole system can effectively delocalize the positive charge, thereby stabilizing this intermediate. masterorganicchemistry.com This stabilization is crucial for the catalyst's turnover and prevents degradation pathways.

The substituent at the 9-position, in this case, the hexyl group, plays a significant role. Alkyl groups are known to be electron-donating through hyperconjugation, which can further help stabilize the electron-deficient radical cation. pressbooks.pub Furthermore, substitutions on the carbazole nitrogen can sterically hinder dimerization and other side reactions that can occur upon oxidation, leading to longer radical cation lifetimes and improved electrochemical reversibility, which is essential for a successful photocatalyst. nsf.gov

Near-Infrared (NIR) Luminescent Materials

Developing stable and efficient organic materials that emit in the near-infrared (NIR) region (700-2500 nm) is a significant area of research due to their potential applications in bio-imaging, telecommunications, and night-vision technologies. The carbazole scaffold provides a robust platform for the design of such materials.

While 9-hexyl-9H-carbazole itself emits in the blue-violet region, its structure can be chemically modified to shift the emission to longer wavelengths. researchgate.net The bromine atom on this compound is a key functional handle for achieving this. By using cross-coupling reactions to attach electron-withdrawing groups or to extend the π-conjugation of the molecule, the energy of the lowest unoccupied molecular orbital (LUMO) can be lowered, resulting in a smaller HOMO-LUMO gap and a red-shifted emission. researchgate.net

Research has shown that 3,6-diphenyl-9-hexyl-9H-carbazole derivatives bearing strong electron-withdrawing groups, such as nitro-groups, can exhibit emissions that are significantly shifted into the orange region of the visible spectrum. researchgate.net Further extension of this principle, by carefully selecting potent acceptor moieties and extending the conjugation length, can push the emission into the NIR region. Additionally, the formation of specific host-guest systems using 9-hexyl-9H-carbazole has been shown to produce mechanoluminescence, indicating its utility in tunable light-emitting materials. urfu.ru The synthesis of carbazole-tailored luminescent radicals has also been reported as a strategy to achieve NIR emission.

Structural Characterization and Crystallographic Analysis in Academic Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for confirming the identity and purity of 3-Bromo-9-hexyl-9H-carbazole. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information about the compound's atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its structure by mapping the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the aromatic protons of the carbazole (B46965) core typically appear in the downfield region between 7.0 and 8.5 ppm. The proton on the carbon adjacent to the bromine atom (C4) is expected to show a distinct chemical shift due to the halogen's electron-withdrawing nature. The protons of the hexyl chain, being in an aliphatic environment, resonate upfield. The methylene (B1212753) group attached directly to the nitrogen atom (N-CH₂) is characteristically shifted further downfield compared to the other methylene groups in the chain, while the terminal methyl group (CH₃) appears at the highest field.

The ¹³C NMR spectrum complements the ¹H NMR data. The carbon atoms of the carbazole ring system are observed in the aromatic region (108-141 ppm). The carbon atom directly bonded to the bromine (C3) is significantly influenced by the halogen, affecting its chemical shift. The aliphatic carbons of the hexyl group appear in the upfield region of the spectrum (14-43 ppm). Analysis of related compounds, such as 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- nih.govnih.goviucr.orgthiadiazolo[3,4-d]pyridazine, helps in assigning these characteristic peaks. mdpi.com

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.08 - 8.16 | Aromatic Protons (Carbazole) |

| ¹H NMR | 4.02 | N-CH₂ (Hexyl Chain) |

| ¹H NMR | 0.75 - 1.71 | Other Aliphatic Protons (Hexyl Chain) |

| ¹³C NMR | 108.9 - 140.7 | Aromatic Carbons (Carbazole) |

| ¹³C NMR | 43.1 | N-CH₂ (Hexyl Chain) |

| ¹³C NMR | 14.0 - 31.5 | Other Aliphatic Carbons (Hexyl Chain) |

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint." For this compound, the IR spectrum displays several key absorption bands that confirm the presence of its main functional groups.

The aromatic C-H stretching vibrations of the carbazole ring typically appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the hexyl chain are observed just below 3000 cm⁻¹, with characteristic peaks around 2961, 2925, and 2854 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations within the carbazole core give rise to a series of sharp peaks in the 1450-1650 cm⁻¹ region. The C-N stretching vibration is also identifiable in the fingerprint region. These assignments are consistent with data reported for various N-substituted carbazole derivatives. researchgate.netresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | Stretching | Aromatic C-H |

| 2850 - 2965 | Stretching | Aliphatic C-H (Hexyl) mdpi.com |

| 1450 - 1650 | Stretching | Aromatic C=C |

| ~1230 | Stretching | Aromatic C-N |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₈H₂₀BrN), HRMS provides a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. The presence of the bromine atom is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Techniques like electrospray ionization (ESI) are commonly used for such analyses. mdpi.com The experimentally determined mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ would be expected to closely match the calculated value, confirming the compound's chemical formula. mdpi.comuni.lu

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀BrN uni.lu |

| Calculated Monoisotopic Mass | 329.0779 Da uni.lu |

| Expected [M+H]⁺ Ion (m/z) | 330.0852 |

| Isotopic Signature | Presence of ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio |

X-ray Diffraction Studies on Crystal Structures

While a specific single-crystal X-ray diffraction study for this compound is not widely reported, extensive research on closely related analogues, such as 3-bromo-9-ethyl-9H-carbazole and other N-substituted carbazoles, provides significant insight into the expected solid-state structure. nih.goviucr.org These studies are crucial for understanding the planarity of the molecule and the nature of the intermolecular forces that govern its crystal packing.

X-ray diffraction studies on various carbazole derivatives consistently demonstrate the high degree of planarity of the fused tricyclic ring system. nih.govscienceopen.com For instance, in the crystal structure of 3-bromo-9-ethyl-9H-carbazole, the carbazole ring system is reported to be essentially planar, with a root-mean-square (r.m.s.) deviation of only 0.026 Å. nih.govscienceopen.com Similar planarity is observed in other derivatives, such as 9-butyl-3-(9-butyl-9H-carbazol-3-yl), where the maximum deviation from the plane is 0.041 Å. nih.gov This inherent planarity arises from the sp² hybridization of the carbon and nitrogen atoms within the fused aromatic system. It is therefore highly probable that the carbazole core of this compound also adopts a nearly planar conformation. The flexible hexyl chain, however, would likely be oriented out of this plane. nih.gov

The crystal packing of carbazole derivatives is dictated by a combination of weak intermolecular interactions. The planar, electron-rich carbazole rings are highly conducive to forming π-π stacking interactions, where the aromatic systems of adjacent molecules align face-to-face or in an offset manner. iucr.org In the crystal structure of 2,3,6,7-tetrabromo-9-butyl-9H-carbazole, molecules are linked by π-π stacking interactions with a centroid-centroid distance of 3.559 Å. researchgate.net

Furthermore, C-H…π interactions are commonly observed, where hydrogen atoms (from either the aromatic rings or the alkyl chains) interact with the electron cloud of a neighboring carbazole ring system. nih.goviucr.org In 3-bromo-9-ethyl-9H-carbazole, short H…π contacts in the range of 2.698–2.898 Å are observed. nih.govscienceopen.com The introduction of a bromine atom can also facilitate additional non-classical hydrogen bonds, such as C-H…Br short contacts, which can further influence the molecular packing. iucr.org These collective interactions play a critical role in stabilizing the crystal lattice and determining the material's bulk properties.

Conformational Insights from Solid State

A comprehensive review of academic literature reveals a notable absence of published crystallographic data for this compound. To date, the specific arrangement of atoms, bond lengths, and bond angles in the solid-state crystal lattice of this compound have not been determined or reported in peer-reviewed scientific journals. Consequently, a detailed analysis of its solid-state conformation, including the orientation of the hexyl chain relative to the carbazole ring system and the intermolecular packing interactions, cannot be provided.

While the crystal structure of the closely related analogue, 3-Bromo-9-ethyl-9H-carbazole, has been elucidated, this information does not allow for a direct or accurate extrapolation to the conformational properties of the hexyl derivative in the solid state. The increased length and conformational flexibility of the hexyl chain would introduce significantly different steric and electronic effects, leading to a unique crystal packing arrangement that can only be determined through experimental X-ray diffraction analysis.

Therefore, any discussion on the solid-state conformation of this compound would be purely speculative and fall outside the scope of established scientific findings. Further research, specifically the growth of single crystals and subsequent X-ray crystallographic analysis, is required to elucidate the precise solid-state structure and conformational properties of this compound.

Future Directions and Emerging Research Avenues for 3 Bromo 9 Hexyl 9h Carbazole

Novel Derivatization Strategies for Enhanced Performance

The bromine atom on the 3-Bromo-9-hexyl-9H-carbazole backbone is a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with tailored properties. Future research will continue to leverage this reactivity to develop materials with superior performance for a range of optoelectronic applications.

Furthermore, the synthesis of novel polymers incorporating the this compound moiety is a rapidly advancing field. Through polymerization reactions, this monomer can be integrated into conjugated polymer chains, leading to materials with excellent film-forming properties and charge-transport characteristics. These carbazole-based polymers are being investigated for their potential in flexible and large-area electronic devices.

Another exciting frontier is the development of emitters for Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). The carbazole (B46965) unit is a well-known electron donor, and by coupling this compound with suitable electron-accepting moieties, it is possible to design molecules with a small energy gap between their singlet and triplet excited states. This facilitates efficient reverse intersystem crossing, a key requirement for high-efficiency TADF emitters. nih.gov The strategic placement of bulky side groups on the carbazole derivative can also help to minimize intermolecular interactions and enhance the photoluminescence quantum yield in the solid state. frontiersin.org

| Derivatization Strategy | Target Application | Desired Outcome |

| Suzuki Coupling | Perovskite Solar Cells | Optimized HOMO level, increased hole mobility |

| Buchwald-Hartwig Amination | Hole-Transporting Materials | Enhanced thermal and morphological stability |

| Polymerization | Organic Field-Effect Transistors | Improved charge carrier mobility and solution processability |

| Donor-Acceptor Architectures | TADF OLEDs | Small singlet-triplet energy splitting, high quantum efficiency |

Integration into Advanced Hybrid and Composite Materials

The unique properties of this compound and its derivatives make them ideal candidates for integration into advanced hybrid and composite materials, where the synergy between different components can lead to novel functionalities.

Another emerging application is the use of carbazole-functionalized ligands in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.comacs.org MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. By incorporating carbazole moieties into the linker design, it is possible to create MOFs with tailored electronic and photophysical properties. doaj.orgresearchgate.net These carbazole-based MOFs are being explored for a variety of applications, including gas storage and separation, catalysis, and chemical sensing. The inherent porosity of MOFs allows for the diffusion of analytes, while the carbazole units can provide a fluorescent response upon interaction with specific molecules, making them promising candidates for highly sensitive and selective sensors.

| Hybrid/Composite Material | Role of Carbazole Derivative | Potential Application |

| Perovskite Solar Cells | Hole-Transporting Layer | High-efficiency photovoltaics |

| Metal-Organic Frameworks (MOFs) | Functional Organic Linker | Gas separation, chemical sensing, catalysis |

| Polymer Nanocomposites | Dispersed Phase | Enhanced mechanical and electronic properties |

| Quantum Dot Hybrid Systems | Surface Ligand/Matrix | Improved charge injection/extraction in QLEDs |

Exploration of New Optoelectronic and Photonic Device Architectures

Beyond established applications in OLEDs and solar cells, this compound and its derivatives are poised to play a crucial role in the development of next-generation optoelectronic and photonic device architectures.

Furthermore, the inherent photosensitivity and charge-transporting properties of carbazole derivatives make them attractive for applications in organic photodetectors and sensors. By designing appropriate device structures, it is possible to fabricate sensors that can detect specific wavelengths of light or respond to the presence of certain chemical species. The ability to tune the electronic properties of the carbazole molecule through derivatization offers a pathway to creating sensors with high sensitivity and selectivity.

The exploration of carbazole-based materials in advanced photonic applications, such as organic lasers and light-emitting transistors, is also a growing area of interest. The high photoluminescence quantum yields and good charge-carrier mobilities of some carbazole derivatives are key enabling factors for these technologies.

Sustainable Synthesis and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes. The synthesis of this compound and its derivatives is no exception, with researchers actively exploring greener alternatives to traditional synthetic methods.

A key focus is the development of C-H activation strategies for the synthesis of the carbazole core. researchgate.netresearchgate.net Traditional methods often rely on pre-functionalized starting materials and stoichiometric amounts of reagents. In contrast, C-H activation allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, reducing the number of synthetic steps and minimizing waste generation. acs.orgnih.gov The use of photoredox catalysis in combination with C-H activation is a particularly promising approach, as it can enable reactions to proceed under mild conditions using visible light as a renewable energy source.

Biocatalysis and chemo-enzymatic methods are also emerging as powerful tools for the sustainable synthesis of carbazole derivatives. ju.edu.sanih.govmdpi.com Enzymes can catalyze reactions with high selectivity and efficiency under mild, aqueous conditions, offering a significant environmental advantage over conventional chemical catalysts. Researchers are exploring the use of engineered enzymes to produce a variety of functionalized carbazoles, opening up new possibilities for the green synthesis of these valuable compounds.

| Green Chemistry Approach | Description | Potential Benefits |

| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized substrates. | Reduced step count, higher atom economy. organic-chemistry.org |

| Photoredox Catalysis | Use of light to drive chemical reactions, often under mild conditions. | Energy efficiency, access to novel reaction pathways. |

| Biocatalysis | Utilization of enzymes to catalyze specific chemical transformations. | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Performing reactions in continuous flow reactors instead of batch processes. | Improved safety, better process control, easier scalability. |

Q & A

Q. What are the standard synthetic protocols for preparing 3-Bromo-9-hexyl-9H-carbazole?

The synthesis typically involves sequential alkylation and bromination. Alkylation of carbazole with 1-bromohexane under phase-transfer catalysis (e.g., tetrabutylammonium bromide) yields 9-hexyl-9H-carbazole. Subsequent regioselective bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled conditions . Purification via column chromatography or recrystallization ensures product integrity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., hexyl chain integration, bromine-induced deshielding at C3) .

- Mass Spectrometry : High-resolution MS validates molecular weight and bromine isotope patterns.

- X-ray Crystallography : Resolves crystal packing and dihedral angles between the carbazole core and substituents, critical for understanding electronic properties .

Q. What are the primary research applications of this compound in materials science?

This compound serves as a precursor for organic semiconductors due to its extended π-conjugation and electron-deficient bromine atom. It is used in:

- OLEDs : As a host material or hole-transport layer.

- Photovoltaics : In donor-acceptor copolymers to enhance charge separation .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 9-hexyl-9H-carbazole be mitigated?

Regioselective bromination at the 3-position requires steric and electronic control. Strategies include:

- Solvent Optimization : Polar solvents (e.g., DMF) stabilize transition states favoring C3 substitution.

- Catalytic Additives : Lewis acids (e.g., FeCl) direct bromine electrophiles to the most reactive site .

- Temperature Control : Low temperatures (~0°C) reduce side reactions at competing positions (e.g., C1 or C6) .

Q. What methodologies resolve structural ambiguities in carbazole derivatives during crystallographic analysis?

- SHELX Software Suite : SHELXL refines crystal structures using high-resolution data, addressing challenges like thermal motion or disorder in alkyl chains .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···π, halogen bonding) to explain packing motifs .

Q. How do substituent effects (hexyl vs. bromine) influence the charge transport properties of this compound?

- Hexyl Chain : Enhances solubility and film-forming ability but may insulate π-π stacking.

- Bromine Atom : Introduces electron-withdrawing effects, lowering LUMO levels and facilitating electron transport.

- Experimental Validation : Cyclic voltammetry and space-charge-limited current (SCLC) measurements quantify HOMO/LUMO levels and mobility .

Q. What advanced analytical methods detect trace impurities or degradation products in this compound?

- HPLC-MS : Identifies halogenated byproducts (e.g., dibrominated isomers) with ppm-level sensitivity.

- Thermogravimetric Analysis (TGA) : Monitors thermal stability and decomposition pathways under inert atmospheres .

Methodological Challenges and Data Contradictions

Q. How should researchers address discrepancies in reported solubility data for carbazole derivatives?

While some studies report water solubility for carbazoles (e.g., ), this compound’s hydrophobic hexyl chain typically limits solubility to organic solvents (e.g., toluene, THF). Conflicting data may arise from unstated co-solvents or measurement conditions. Always validate with Hansen solubility parameters .

Q. What storage conditions prevent degradation of this compound?

- Recommended : Store in amber vials under argon at –20°C to prevent oxidative debromination.

- Avoid : Prolonged exposure to light or moisture, which can hydrolyze the C–Br bond .

Experimental Design Considerations

Q. How can computational modeling guide the design of this compound-based materials?

- DFT Calculations : Predict electronic properties (e.g., bandgap, dipole moments) to optimize substituent placement.

- Molecular Dynamics (MD) : Simulate thin-film morphology to tailor device fabrication protocols .

Q. What strategies improve yield in large-scale synthesis of this compound?

- Flow Chemistry : Enhances heat/mass transfer during bromination, reducing side reactions.

- Catalytic Recycling : Recover phase-transfer catalysts (e.g., TBAB) via aqueous extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.